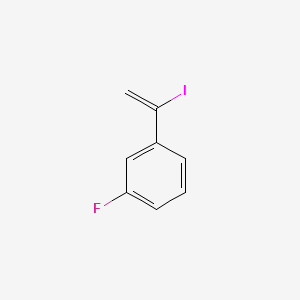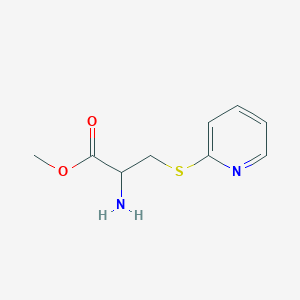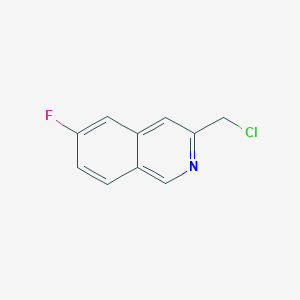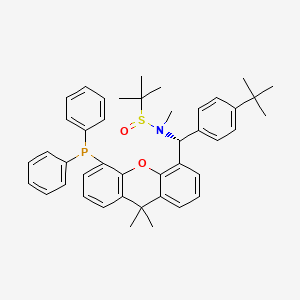
1-(4-Amino-5-fluoropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-fluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H7FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives followed by amination and acetylation reactions. One common method involves the reaction of 4-chloro-5-fluoropyridine with ammonia to introduce the amino group, followed by acetylation with acetic anhydride to form the ethanone derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-5-fluoropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(4-Amino-5-fluoropyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyridin-2-yl)ethanone
- 1-(2-Amino-5-fluoropyridin-3-yl)ethanone
Uniqueness
1-(4-Amino-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both an amino and a fluorine group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
1-(4-amino-5-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H2,9,10) |
InChI Key |
WOJDTOUNZQFUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


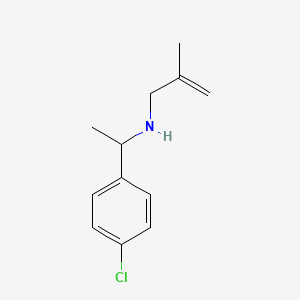
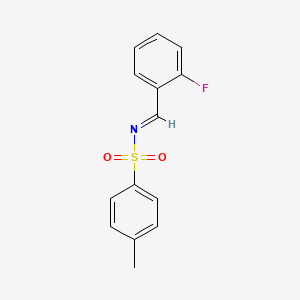
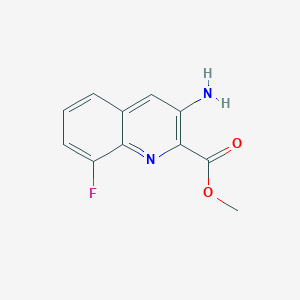
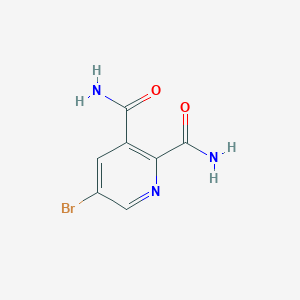
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/no-structure.png)
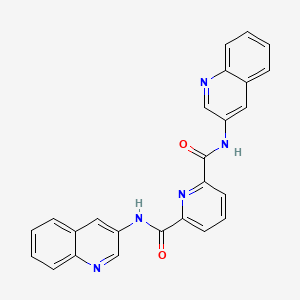
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

